REACTION_CXSMILES
|
C1(CC(O)=O)C=CC=CC=1.C[Si](C)(C)[C:13]1[CH:14]=[C:15]([CH2:19][C:20]([P:22](=[O:27])([O:25][CH3:26])[O:23][CH3:24])=[O:21])[CH:16]=[CH:17][CH:18]=1>>[C:15]1([CH2:19][C:20]([P:22](=[O:27])([O:23][CH3:24])[O:25][CH3:26])=[O:21])[CH:14]=[CH:13][CH:18]=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)O
|
Name
|
trimethylsilyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
50a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C=1C=C(C=CC1)CC(=O)P(OC)(OC)=O)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC(=O)P(OC)(OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.17 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |